Product packaging for AP1 Metabolite(Cat. No.:CAS No. 145040-09-1)

AP1 Metabolite

Cat. No.: B122825
CAS No.: 145040-09-1
M. Wt: 405.6 g/mol
InChI Key: UWWVLQOLROBFTD-GADKELDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AP1 Metabolite is a key compound for investigating the function and regulation of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a central transcription factor that regulates gene expression in response to diverse stimuli, including cytokines, growth factors, stress, and bacterial or viral infections . It controls critical cellular processes such as differentiation, proliferation, and apoptosis . The AP-1 complex is typically a heterodimer composed of proteins from the JUN, FOS, ATF, and MAF families, which dimerize via characteristic leucine zipper domains (bZIP) to bind DNA . Research indicates that AP-1 activity is implicated in various disease states, including cancer initiation, development, and inflammatory disorders, making it a significant target for therapeutic research . Its activity is primarily regulated through mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which mediate the cellular response to extracellular signals . This product is intended for use in foundational research to further elucidate the mechanisms of AP-1 in cellular signaling and disease models. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H47NO5 B122825 AP1 Metabolite CAS No. 145040-09-1

Properties

IUPAC Name

(2S,3S,5R,10S,12R,14R,15S,16S)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVLQOLROBFTD-OFFHYKNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932479
Record name 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145040-09-1
Record name Aminopentol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strain Selection and Substrate Utilization

Mycobacterium strain AP1 was isolated for its ability to utilize pyrene as a sole carbon source, producing the this compound as part of its degradation pathway. The strain also metabolizes hexadecane, phenanthrene, and fluoranthene, but pyrene induces the specific enzymatic activity required for the metabolite’s formation. Cultivation begins with inoculating mineral medium containing 1 g/L pyrene, prepared by coating flasks with a pyrene-methylene chloride solution evaporated to form a thin hydrocarbon layer.

Optimized Growth Parameters

  • Medium Composition : Mineral salts base supplemented with 5 g/L Casamino Acids enhances biomass yield without interfering with pyrene metabolism.

  • Incubation Conditions : Cultures are agitated at 200 rpm and 30°C for 10 days, achieving late exponential phase (optical density ~0.7 at 650 nm).

  • Scaled Production : A 4.8-L culture containing 4.8 g pyrene yielded 15 mg (neutral extract) and 25 mg (acidic extract) of metabolites after 10 days.

Substrate Limitation and Metabolite Accumulation

Pyrene concentration directly influences metabolite yield. Excess pyrene (1 g/L) ensures saturation, while lower concentrations (0.2 g/L) are used for growth studies to avoid solvent toxicity from acetone carriers. Metabolites III and VI peak at the end of exponential growth, necessitating precise harvest timing.

Metabolite Extraction and Isolation Techniques

Post-Cultivation Processing

After incubation, cultures undergo filtration through glass wool to remove residual pyrene crystals and cells. Centrifugation at 8,600 × g for 20 minutes separates cellular debris, yielding a supernatant rich in metabolites.

Solvent Extraction and Fractionation

  • Neutral Extraction : Supernatants are extracted five times with ethyl acetate at neutral pH, recovering non-polar metabolites.

  • Acidic Extraction : Acidification to pH 2 with HCl followed by ethyl acetate extraction isolates acidic metabolites, including the AP1 compound.

  • Drying and Concentration : Extracts are dried over Na₂SO₄, concentrated under vacuum, and resuspended in methanol for HPLC analysis.

Purification via Preparative HPLC

Metabolites are separated using a Chrompack C₁₈ column (10 mm internal diameter) with a methanol gradient (40–80% over 30 minutes) in acidified water (0.6% H₃PO₄). Fractions collected at 0.5-minute intervals are analyzed by GC-MS to identify purified compounds.

Analytical Characterization of the this compound

High-Performance Liquid Chromatography (HPLC)

HPLC profiles of neutral and acidic extracts reveal eight major metabolites (I–VIII). The this compound (VI) elutes at 16.4 min under neutral conditions and 14.8 min in acidic runs, indicating pH-dependent polarity shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of methylated derivatives confirms the metabolite’s structure. Key fragments include:

m/zFragment Interpretation
236Molecular ion (M⁺)
218M⁺ − H₂O
189Loss of COOH group

This fragmentation pattern aligns with 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid.

Structural Elucidation and Pathway Integration

The metabolite’s identification clarifies a novel pyrene degradation branch in Mycobacterium AP1. Dual ring cleavage produces biphenyl intermediates, which undergo hydroxylation and decarboxylation to yield the final product.

Comparative Analysis with Alternative Metabolite Preparation Methods

Biomimetic Oxidation Screens

Charles River Laboratories’ biomimetic approach uses chemical catalysts to mimic oxidative metabolism, generating metabolites like those from hepatic enzymes. While effective for drug metabolites (e.g., imatinib), this method lacks the specificity of microbial systems for PAH-derived compounds.

Targeted Metabolomics Workflows

Extraction protocols for nitrogenous metabolites (e.g., amino acids) involve acetonitrile precipitation and LC-MS analysis. However, these methods prioritize hydrophilic compounds, making them less suitable for hydrophobic PAH metabolites like AP1.

Challenges and Optimization Strategies

Yield Limitations and Scaling

The low yield (15–25 mg from 4.8 L culture) reflects inherent challenges in microbial metabolite production. Optimization strategies include:

  • Fed-Batch Cultivation : Sustained pyrene feeding to prolong metabolite synthesis.

  • Immobilized Cell Systems : Enhancing biomass density and solvent tolerance.

Solvent Toxicity and Extraction Efficiency

Ethyl acetate’s moderate polarity balances extraction efficiency and cellular toxicity. Alternatives like dichloromethane improve recovery but require stringent evaporation controls.

Analytical Interference from Co-Metabolites

Co-eluting compounds (e.g., phenanthrene derivatives) complicate purification. Dual-column HPLC or tandem MS improves resolution .

Chemical Reactions Analysis

Types of Reactions

The AP1 Metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cardiomyocyte Maturation

Overview
Recent research has highlighted the role of AP1 transcription factors in the post-natal maturation of cardiomyocytes. The activation of AP1 is crucial for the transition of cardiomyocytes from a proliferative to a mature state, which is essential for proper heart function.

Key Findings

  • Mechanism : Activation of AP1 by palmitate or adrenergic stimulation inhibits cytokinesis in cardiomyocytes, promoting maturation. Conversely, knocking down AP1 components like Atf3 and Jun enhances cytokinesis and inhibits maturation .
  • In Vivo Studies : In neonatal mice, the administration of AP1 inhibitors resulted in inhibited maturation of cardiomyocytes, suggesting potential therapeutic applications for congenital heart diseases .
AspectDetails
Activation Method Palmitate or adrenergic stimulation
Effect of Inhibition Inhibited maturation in vivo
Potential Applications Treatment for congenital heart diseases

Atherosclerosis Treatment

Overview
AP1 signaling has been implicated as a promising target in treating atherosclerotic diseases. Understanding its role could lead to novel therapeutic strategies.

Key Findings

  • Human Studies : Research evaluated the activation profile of AP1 in human atherosclerosis through histological analysis. The study found that inhibiting AP1 could improve vascular health parameters .
  • Clinical Trials : A double-blind placebo-controlled study demonstrated that doxycycline, an AP1 inhibitor, showed potential benefits in patients with symptomatic peripheral artery disease .
Study TypeFindings
Animal Studies AP1 pathway as a target for treatment
Clinical Trials Doxycycline showed benefits in vascular health

Microbial Degradation Processes

Overview
The compound AP1 is also relevant in environmental microbiology, particularly concerning the degradation of polycyclic aromatic hydrocarbons (PAHs) by specific microbial strains.

Case Study: Mycobacterium sp. strain AP1

  • This strain utilizes pyrene as its sole carbon source, leading to the identification of various metabolites during its growth. Notably, it produces a novel metabolite during the degradation process .
  • The strain's metabolic versatility allows it to degrade other hydrocarbons such as hexadecane and phenanthrene, making it significant for bioremediation efforts.
MicrobeSubstrate UtilizedKey Metabolites Produced
Mycobacterium sp. strain AP1Pyrene6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid
HexadecaneVarious PAH degradation products

Broader Implications and Future Directions

The applications of AP1 metabolites extend beyond immediate therapeutic uses to include potential roles in agricultural biotechnology and environmental remediation. For instance:

  • Crop Growth Enhancement : Synthetic pathways involving AP metabolites have been engineered to enhance crop biomass under specific conditions .
  • Metabolomics Studies : Advanced metabolomic approaches are being employed to analyze the interactions between metabolites like AP1 and other biological compounds, revealing intricate networks that influence health and disease states .

Mechanism of Action

The AP1 Metabolite exerts its effects through a series of enzymatic reactions. The initial oxidation of PAHs by monooxygenases or dioxygenases leads to the formation of dihydroxy intermediates. These intermediates are then dehydrogenated and cleaved by specific enzymes to form the final metabolites. The molecular targets include the PAH molecules, which are transformed into less toxic compounds through these enzymatic pathways .

Comparison with Similar Compounds

Comparison of Mycotoxin-Derived AP1 Metabolite with Fumonisins

Table 1: Key Properties of FB1, FB2, and this compound
Property FB1 FB2 This compound
Structure Sphingolipid analog Sphingolipid analog Modified FB1 derivative
Ceramide Synthase Inhibition (In Vitro) High (IC50 ~0.1 µM) Moderate Low
In Vivo Potency High (carcinogenic) Lower than FB1 Higher than FB1*
Metabolic Activation Direct Direct Requires conversion
Associated Risks Maize contamination Maize contamination Secondary carcinogen

*AP1 is converted in vivo into a more potent metabolite that surpasses FB1’s activity .

Key Findings :

  • AP1 is less effective than FB1 in vitro but becomes more potent post-metabolic conversion, explaining its paradoxical role in liver carcinogenesis .
  • Both FB1 and AP1 contaminate maize, but AP1’s contribution to toxicity in food chains requires further study due to its metabolic activation .

Comparison of Antifungal AP1 Metabolites with Biocontrol Agents

Table 2: Efficacy of AP1 Formulations vs. Reference Treatments Against Botrytis cinerea
Treatment Medium Inhibition Mechanism Growth Reduction (%)
AP1 WP PDA Non-VOCs 39%
AP1 OD GJA Non-VOCs 64%
AP1 OD GJA VOCs 23%
Positive Control PDA VOCs Slight reduction*

Key Findings :

  • AP1 OD outperforms AP1 WP in non-VOC-mediated inhibition, highlighting the role of formulation and medium composition .
  • Compared to chemical fungicides (unquantified in evidence), AP1 metabolites show moderate efficacy but offer advantages as eco-friendly alternatives.

Mechanistic Comparisons with Similar Compounds

Mycotoxin Metabolites
  • FB1 vs. This compound : FB1 directly inhibits ceramide synthase, disrupting sphingolipid metabolism. AP1’s metabolite likely exacerbates this disruption, amplifying oxidative stress and DNA damage in hepatocytes .
  • Aflatoxin B1 (AFB1): Unlike AP1, AFB1 is a primary carcinogen that forms DNA adducts without requiring metabolic activation, suggesting distinct pathways for liver toxicity .
Antifungal Metabolites
  • Bacillus subtilis Metabolites: These often achieve >70% inhibition against B. cinerea, exceeding AP1’s 64% non-VOC efficacy. However, AP1’s dual VOC/non-VOC action provides broader applicability .
  • Chemical Fungicides (e.g., Azoxystrobin) : These typically achieve >80% inhibition but pose environmental risks, whereas AP1 metabolites align with sustainable agriculture goals .

Biological Activity

The AP1 metabolite, derived from the activator protein 1 (AP-1) complex, plays a significant role in various biological processes, including cell proliferation, differentiation, and apoptosis. This article delves into the biological activity of this metabolite, supported by case studies, research findings, and data tables.

Overview of AP-1

AP-1 is a group of dimeric transcription factors composed primarily of Jun, Fos, and ATF family proteins. These proteins form various dimers that regulate gene expression in response to extracellular signals. The biological activity of AP-1 is context-dependent and can lead to different cellular outcomes such as growth, survival, or apoptosis depending on the specific dimer composition and the external stimuli present .

Biological Functions of this compound

Research has identified several critical functions associated with the this compound:

  • Cell Proliferation : AP-1 dimers are involved in promoting cell cycle progression. For instance, c-Jun-containing dimers have been shown to activate cyclin A expression, facilitating cell cycle entry .
  • Differentiation : Specific AP-1 dimers can influence cellular differentiation pathways. Studies indicate that the composition of AP-1 dimers dictates their transcriptional activation potential and specificity for different gene promoters .
  • Apoptosis : The role of AP-1 in apoptosis is complex. While it can promote survival signals in certain contexts, it has also been implicated in apoptotic pathways under different circumstances. The balance between pro-apoptotic and anti-apoptotic signals is crucial for determining cell fate .

Case Study 1: Mycobacterium sp. strain AP1

A study on Mycobacterium sp. strain AP1 demonstrated its ability to degrade pyrene as a sole carbon source. The degradation pathway involved several metabolites, including a novel compound identified as 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid. This metabolite showcases the metabolic versatility of strain AP1 and its potential applications in bioremediation .

Case Study 2: Coronary Heart Disease (CHD)

A recent study explored the gene-protein-metabolite network associated with coronary heart disease (CHD), revealing that JNK/AP-1 signaling pathways are altered in patients. The findings indicated low expression levels of FOS and other components of the AP-1 complex in CHD patients compared to healthy controls. This suggests that dysregulation of the AP-1 pathway may contribute to the disease's pathophysiology .

Table 1: Summary of Biological Activities Associated with this compound

ActivityDescriptionReferences
Cell ProliferationPromotes progression through the cell cycle via cyclin A activation
DifferentiationInfluences cellular differentiation pathways depending on dimer composition
ApoptosisCan induce or inhibit apoptosis based on cellular context
Metabolic DegradationDegrades environmental pollutants like pyrene through novel metabolites
Disease AssociationAltered expression linked to coronary heart disease

Research Findings

Recent findings emphasize the importance of understanding the distinct roles played by various AP-1 dimers in biological processes:

  • Transcriptional Regulation : Gain- and loss-of-function studies highlight how specific dimer combinations can activate or repress target genes crucial for cellular responses to stress .
  • Metabolomic Profiles : Advanced metabolomic analyses reveal how metabolites associated with AP-1 influence signaling pathways related to inflammation and cancer progression .

Q & A

Basic Research Questions

Q. How can AP1 Metabolite be reliably detected and quantified in complex biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) for detection. For LC-MS, employ nonlinear retention time alignment tools like XCMS to correct peak shifts and match metabolite ions across samples . Quantification requires internal standards or dynamic endogenous metabolite referencing. Validate protocols using repositories like the Metabolomics Workbench, which provides standardized workflows for metabolite profiling .

Q. What are key considerations for designing experiments involving this compound?

  • Methodological Answer : Define a precise research question and homogeneous sample groups (e.g., controls vs. disease cohorts). Calculate sample size via pilot studies to ensure statistical power, and include biological/technical replicates to account for variability . Document metadata comprehensively (e.g., collection date, clinical variables) to avoid confounding effects . Use standardized protocols for sample preparation and instrument calibration .

Q. What preprocessing steps are essential for this compound data analysis?

  • Methodological Answer : Address missing values using k-nearest neighbor imputation or regression-based methods. Normalize data to correct for batch effects (e.g., median scaling or quantile normalization). Align retention times across runs with tools like XCMS and filter noise using matched filtration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound levels across studies?

  • Methodological Answer : Distinguish biological variability (e.g., cohort differences) from technical biases (e.g., extraction protocols). Conduct meta-analyses by harmonizing data via public repositories (e.g., Metabolomics Workbench) . Validate findings using orthogonal methods (e.g., NMR vs. LC-MS) and re-analyze raw data with consistent preprocessing pipelines .

Q. How can this compound data be integrated with transcriptomic or proteomic datasets?

  • Methodological Answer : Apply dimensionality reduction techniques (e.g., PLS-DA) to correlate metabolite levels with gene/protein expression. Use regression models to identify metabolic pathways linked to phenotypic outcomes . Ensure interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and linking metabolite IDs to structural databases .

Q. What strategies ensure reproducibility in this compound studies?

  • Methodological Answer : Implement standardized protocols for sample handling, instrument calibration, and data acquisition . Share raw data, processed matrices, and analysis scripts via repositories like Metabolomics Workbench . Perform cross-laboratory validation using blinded sample subsets .

Q. What statistical approaches are optimal for analyzing this compound data?

  • Methodological Answer : Correct for multiple testing using false discovery rate (FDR) adjustments. Apply machine learning (e.g., random forests) to identify biomarkers, and validate models with independent cohorts. Report effect sizes, confidence intervals, and exact p-values per NIH guidelines .

Q. How can structural elucidation challenges for this compound be addressed?

  • Methodological Answer : Compare experimental spectral data (MS/MS, NMR) against reference libraries (e.g., Metabolomics Workbench’s metabolite structure database). Use in silico fragmentation tools and community-curated resources to resolve ambiguous annotations .

Q. What are best practices for longitudinal studies tracking this compound dynamics?

  • Methodological Answer : Collect time-resolved samples with consistent intervals and storage conditions. Use mixed-effects models to account for intra-subject variability. Track metadata rigorously (e.g., diet, medications) to contextualize temporal changes .

Q. How should computational models predicting this compound interactions be validated?

  • Methodological Answer : Perform cross-validation (e.g., leave-one-out) to assess model robustness. Validate predictions experimentally via knockout/overexpression studies or isotope tracing. Pilot studies should precede large-scale validation to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AP1 Metabolite
Reactant of Route 2
AP1 Metabolite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.